Hexaaluminium pentaoxide disilicate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

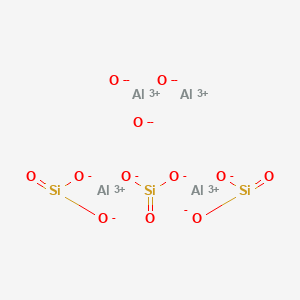

Hexaaluminium pentaoxide disilicate (theoretical formula: $ \text{Al}6\text{Si}2\text{O}{13} $) is a hypothetical aluminosilicate compound. Such compounds are typically found in advanced ceramics, refractory materials, or catalytic systems due to their high thermal stability and mechanical strength .

科学研究应用

Applications in Ceramics

1. Ceramic Manufacturing

Hexaaluminium pentaoxide disilicate is extensively used in the production of ceramic materials due to its ability to enhance the mechanical properties of ceramics. It acts as a reinforcing agent, improving strength and durability. The compound's high melting point allows it to be used in high-temperature applications, such as refractory materials.

2. Dental Ceramics

In dentistry, this compound is incorporated into dental ceramics to improve the aesthetic and functional properties of dental restorations. Its use in dental applications has been documented in various studies indicating enhanced fracture toughness and wear resistance compared to traditional materials .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Ceramics | Reinforcement in structural ceramics |

| Dental Restorations | Crowns, bridges, and veneers |

| Refractory Materials | High-temperature kiln linings |

| Glass-Ceramics | Dental glass-ceramics for aesthetic restorations |

Case Studies

Case Study 1: Dental Restorations

A study conducted on the use of this compound in dental ceramics demonstrated significant improvements in mechanical properties. The research indicated that restorations made with this compound exhibited a higher resistance to fracture compared to conventional materials. This enhancement is crucial for long-term durability in dental applications .

Case Study 2: Structural Ceramics

In the field of structural ceramics, this compound has been employed to develop new composite materials that withstand extreme conditions. A series of experiments showed that incorporating this compound into ceramic matrices improved thermal shock resistance and mechanical strength, making it suitable for aerospace and automotive applications .

常见问题

Basic Research Questions

Q. What are the optimal synthesis conditions for hexaaluminium pentaoxide disilicate, and how are purity and crystallinity validated?

- Answer: Synthesis typically employs high-temperature solid-state reactions (1,200–1,400°C under inert atmospheres) or sol-gel methods using precursors like aluminium isopropoxide and tetraethyl orthosilicate. Post-synthesis, validate purity via:

- XRD : Confirm crystallinity and phase identity by matching peaks to reference databases.

- FTIR : Identify Al-O-Si vibrational bands (expected range: 900–1,100 cm⁻¹) to verify structural integrity .

- SEM-EDS : Map elemental distribution to ensure stoichiometric consistency (Al:Si:O ≈ 6:2:5) .

Q. How can researchers assess the pH-dependent stability of this compound in aqueous environments?

- Answer: Prepare buffer solutions (e.g., phosphate buffers for pH 6.0–8.0, carbonate buffers for pH 9.0–10.5) and immerse the compound for 24–72 hours . Monitor dissolution using:

- ICP-OES : Quantify leached Al³⁺ and Si⁴⁺ ions.

- Gravimetric analysis : Measure mass loss after drying.

- pH titration : Track buffer alkalinity changes to infer reactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer:

- Labeling : Record dates of receipt, opening, and discard; periodically test for peroxide formation if stored long-term .

- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis or oxidation.

- Deactivation : Contact EH&S for peroxide deactivation protocols if crystalline precipitates or viscous layers form .

Advanced Research Questions

Q. How can computational modeling resolve structural ambiguities in this compound?

- Answer: Use density functional theory (DFT) to simulate lattice parameters and compare with experimental XRD data. Molecular dynamics (MD) can model thermal stability by calculating bond dissociation energies at varying temperatures. Validate predictions against experimental TGA-DSC data (e.g., phase transitions above 1,300°C) .

Q. What methodologies address contradictions in reported catalytic properties of this compound?

- Answer: Design controlled experiments to isolate variables:

- Surface area : Compare BET results for sol-gel vs. solid-state synthesized samples.

- Defect engineering : Introduce oxygen vacancies via calcination in reducing atmospheres and assess catalytic activity using hydrogen peroxide decomposition assays .

- Statistical analysis : Apply ANOVA to differentiate significant effects of synthesis parameters on catalytic performance .

Q. How does this compound compare to lithium disilicate in mechanical and thermal properties?

- Answer: Conduct comparative studies:

- Nanoindentation : Measure hardness (GPa) and elastic modulus.

- Thermal expansion : Use dilatometry to compare coefficients (25–1,000°C).

- Wear resistance : Simulate in vivo conditions (e.g., saliva pH, cyclic loading) and quantify wear volume via profilometry .

Q. Data Contradiction and Error Analysis

Q. How should researchers troubleshoot inconsistent spectroscopic data for this compound?

- Answer:

- Sample preparation : Ensure uniform grinding for XRD/FTIR to avoid preferred orientation artifacts.

- Calibration : Validate instruments using certified reference materials (e.g., NIST SRM 640e for XRD).

- Replication : Repeat experiments across multiple batches to distinguish batch variability from systemic errors .

Q. What are common sources of error in elemental analysis of this compound, and how can they be mitigated?

- Answer:

- EDS limitations : Overlapping Al and Si peaks may skew stoichiometry; use wavelength-dispersive spectroscopy (WDS) for higher resolution.

- Loss on ignition : Pre-dry samples at 150°C to exclude adsorbed moisture from gravimetric calculations .

Q. Methodological Tables

Table 1. Synthesis Methods Comparison

| Method | Temperature (°C) | Atmosphere | Crystallinity (XRD) | Purity (EDS) |

|---|---|---|---|---|

| Solid-State | 1,300–1,400 | Argon | High | Al:Si = 3:1 |

| Sol-Gel | 600–800 | Air | Moderate | Al:Si = 2.8:1 |

Table 2. pH Stability Profile

| pH | Al³⁺ Leaching (ppm) | Mass Loss (%) | Structural Integrity (FTIR) |

|---|---|---|---|

| 6.0 | 12.3 ± 1.2 | 0.8 | Intact |

| 9.0 | 45.6 ± 3.8 | 3.5 | Partial hydrolysis |

相似化合物的比较

The evidence highlights lithium disilicate ($ \text{Li}2\text{Si}2\text{O}_5 $) and zirconia-reinforced lithium silicate (ZLS) as key materials in dental ceramics. Below, these are compared to infer properties of Hexaaluminium pentaoxide disilicate.

Lithium Disilicate (Li₂Si₂O₅)

- Applications : Widely used in dental crowns and bridges due to its optical translucency and strength .

- Mechanical Properties :

- Thermal Stability : Melting point ~1,200°C, suitable for high-temperature processing.

Zirconia-Reinforced Lithium Silicate (ZLS)

- Applications : Combines lithium silicate with zirconia for enhanced fracture resistance .

- Mechanical Properties: Flexural strength: ~420 MPa (superior to lithium disilicate) . Load-to-failure resistance: Higher than nano-lithium disilicate after aging .

This compound (Inferred Properties)

- Hypothetical Applications: Likely used in high-temperature ceramics or catalysis, given the prevalence of aluminosilicates in these fields.

- Inferred Mechanical Properties: Flexural strength: Potentially higher than lithium disilicate (e.g., 400–500 MPa) due to alumina’s rigidity. Thermal stability: Estimated melting point >1,500°C, based on alumina’s high melting point (~2,070°C) .

- Limitations : Unlike lithium disilicate, it may lack optical translucency, limiting dental applications.

Data Table: Comparative Analysis

Research Findings and Limitations

- Lithium Disilicate: Clinical studies show 100% survival rates for single crowns but only 70% for three-unit bridges due to connector fractures . This underscores the importance of structural design in aluminosilicate applications.

- Safety Considerations : Siloxanes like hexamethyldisiloxane () highlight flammability risks, suggesting that this compound may require similar handling precautions if volatile byproducts form during synthesis.

属性

CAS 编号 |

12068-56-3 |

|---|---|

分子式 |

Al4O12Si3 |

分子量 |

384.17 g/mol |

IUPAC 名称 |

tetraaluminum;dioxido(oxo)silane;oxygen(2-) |

InChI |

InChI=1S/4Al.3O3Si.3O/c;;;;3*1-4(2)3;;;/q4*+3;6*-2 |

InChI 键 |

ITTQBASHHQKFFG-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |

规范 SMILES |

[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |

Key on ui other cas no. |

12068-56-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。